(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide
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Overview
Description
(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyano group, a phenyl ring, and a furan ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-cyclohexylphenol, which is then reacted with ethylene oxide to form 4-(2-(4-cyclohexylphenoxy)ethanol). This intermediate is further reacted with 4-bromophenylacetonitrile to form the desired product under specific reaction conditions, such as the use of a base like potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2-Methyl-4-(trifluoromethyl)phenyl compounds: Similar in structure but with different functional groups.
Uniqueness
(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-[4-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]-N-(furan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c30-20-25(29(32)31-21-28-7-4-16-33-28)19-22-8-12-26(13-9-22)34-17-18-35-27-14-10-24(11-15-27)23-5-2-1-3-6-23/h4,7-16,19,23H,1-3,5-6,17-18,21H2,(H,31,32)/b25-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNMLJDMKNNIFT-NCELDCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C=C(C#N)C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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